2-(4-Chloro-3-nitrophenyl)propan-2-ol
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Overview
Description
2-(4-Chloro-3-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenol, characterized by the presence of a chloro and nitro group on the benzene ring, and a propanol group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)propan-2-ol typically involves the nitration of 4-chlorophenol followed by a Friedel-Crafts alkylation reaction. The nitration process introduces a nitro group to the benzene ring, while the Friedel-Crafts reaction attaches the propanol group to the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-3-nitrophenyl)propan-2-one.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)propan-2-ol.
Substitution: Formation of compounds like 2-(4-Cyano-3-nitrophenyl)propan-2-ol.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of beta-blockers and other pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)propan-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, altering the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-nitrophenyl)propan-2-ol
- 2-(4-Nitrophenyl)propan-2-ol
Uniqueness
2-(4-Chloro-3-nitrophenyl)propan-2-ol is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(4-Chloro-3-nitrophenyl)propan-2-ol is an organic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a chloro group and a nitrophenyl substituent, enhances its reactivity and potential interactions with biological targets. This article explores the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H10ClNO3
- Molecular Weight : 215.63 g/mol
- Functional Groups : Hydroxyl group, nitro group, and chloro group
The presence of these functional groups allows this compound to participate in various biochemical reactions, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The mechanism is thought to involve the reduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to bacterial cell death. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The nitro group plays a crucial role in this activity, as its reduction can lead to the formation of cytotoxic agents that target cancer cells specifically.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Starting Materials : The synthesis often begins with readily available precursors such as chlorinated phenols and nitro compounds.
- Reactions : Key reactions include nucleophilic substitutions and reduction steps to introduce the hydroxyl group and modify the nitro group.
- Yield Optimization : In industrial applications, continuous flow reactors are utilized to enhance yield and ensure consistency in product quality.
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of this compound. The study assessed its effects on human cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HT29 (Colon Cancer) | 30 |
Properties
CAS No. |
1934635-77-4 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3 |
InChI Key |
LMJXKNQYYKEKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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